1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(+-)-
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Overview
Description
1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- is a complex organic compound with significant interest in various scientific fields. This compound features a benzenediol core with additional hydroxy and aminoethyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- typically involves multi-step organic synthesis
Nitration and Reduction: The benzenediol core can be nitrated and subsequently reduced to introduce amino groups.
Hydroxylation: Hydroxyl groups are introduced using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: The aminoethyl group is introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are often used in hydrogenation steps, while large-scale hydroxylation might employ continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amino groups using hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, sulfonic acids, and nitrating agents.
Major Products
The major products formed from these reactions include various substituted benzenediols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 4-(aminomethyl)-: Similar structure but with different functional groups.
Resveratrol: Another benzenediol derivative with hydroxyl groups, known for its antioxidant properties.
Catecholamines: Compounds like dopamine and norepinephrine, which have similar core structures but different functional groups.
Uniqueness
1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- is unique due to its specific combination of hydroxy and aminoethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable molecule for targeted research and industrial applications.
Properties
CAS No. |
107878-38-6 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
0 |
Origin of Product |
United States |
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